1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,7-Diazaspiro[35]nonan-7-yl)ethan-1-one dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N2O It is a derivative of spiro compounds, characterized by a spirocyclic structure that includes a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethan-1-one dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,7-diazaspiro[3.5]nonane with ethanone in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethan-1-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethan-1-one dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethan-1-one hydrochloride
- 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethan-1-one
Uniqueness
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethan-1-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of the dihydrochloride salt. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable in specific research and industrial applications .
Eigenschaften
Molekularformel |
C9H18Cl2N2O |
---|---|
Molekulargewicht |
241.16 g/mol |
IUPAC-Name |
1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C9H16N2O.2ClH/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;;/h10H,2-7H2,1H3;2*1H |
InChI-Schlüssel |
QHCWUPGKTQICHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2(CC1)CNC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.